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  • Product: N-Demethylloine
  • CAS: 1401-58-7

Core Science & Biosynthesis

Foundational

N-Demethylation: A Critical Modulator of Pharmacological Activity and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals Abstract N-demethylation is a fundamental metabolic process that significantly influences the pharmacokinetic and pharmacodynamic properties of a vast...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-demethylation is a fundamental metabolic process that significantly influences the pharmacokinetic and pharmacodynamic properties of a vast array of therapeutic agents. This guide provides an in-depth exploration of the mechanisms through which N-demethylation alters the activity of parent compounds, leading to the formation of metabolites with distinct pharmacological profiles. We will delve into the enzymatic processes governing N-demethylation, examine case studies of prominent drugs to illustrate the diverse functional consequences of this metabolic transformation, and present detailed experimental protocols for the characterization of N-demethylated metabolites. This document is intended to serve as a comprehensive resource for scientists engaged in drug discovery, development, and pharmacology, offering insights into the critical role of N-demethylation in shaping the therapeutic efficacy and safety of pharmaceuticals.

Introduction: The Significance of N-Demethylation in Drug Metabolism

The biotransformation of xenobiotics is a cornerstone of pharmacology, determining the duration of action, potential for toxicity, and overall therapeutic index of a drug. Among the myriad of metabolic reactions, N-demethylation, the cleavage of a methyl group from a nitrogen atom, represents a key pathway in the metabolism of many clinically important drugs. This process is not merely a route of elimination; it often results in the formation of active metabolites that can contribute significantly to, or even dominate, the overall pharmacological effect of the parent drug. Understanding the nuances of N-demethylation is therefore paramount for predicting a drug's behavior in vivo and for the rational design of new chemical entities with optimized therapeutic profiles.

The consequences of N-demethylation are varied and compound-specific. In some instances, the resulting N-demethylated metabolite may retain a similar pharmacological profile to the parent drug, effectively prolonging the duration of action. In other cases, the metabolite may exhibit a different spectrum of activity, potentially leading to off-target effects or a modified therapeutic window. Conversely, N-demethylation can also lead to a significant reduction or complete loss of pharmacological activity, representing a true detoxification pathway. This guide will explore these scenarios through a mechanistic lens, providing the foundational knowledge and practical methodologies required to dissect the impact of N-demethylation on a drug's mechanism of action.

The Enzymology of N-Demethylation

The primary catalysts for N-demethylation in humans are the cytochrome P450 (CYP) mixed-function oxidases, a superfamily of heme-containing monooxygenases predominantly located in the liver. While multiple CYP isoforms can mediate N-demethylation, CYP3A4, CYP2D6, and CYP2C19 are among the most frequently implicated enzymes in drug metabolism. The process is initiated by the abstraction of a hydrogen atom from the N-methyl group, followed by hydroxylation to form an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the N-demethylated metabolite and formaldehyde.

N_Demethylation_Pathway Parent_Drug Parent Drug (R-N-CH3) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Parent_Drug->CYP450 Oxidation Intermediate Unstable Carbinolamine Intermediate (R-N-CH2OH) CYP450->Intermediate Metabolite N-Demethylated Metabolite (R-NH) Intermediate->Metabolite Spontaneous Decomposition Formaldehyde Formaldehyde (CH2O) Intermediate->Formaldehyde

Figure 1: Generalized enzymatic pathway of N-demethylation catalyzed by Cytochrome P450 enzymes.

Case Studies: The Dichotomy of N-Demethylation on Mechanism of Action

The impact of N-demethylation on a drug's mechanism of action is best understood through the examination of specific examples. The following case studies highlight the diverse outcomes of this metabolic transformation.

Maprotiline: An Active Metabolite with a Conserved Mechanism

Maprotiline is a tetracyclic antidepressant whose mechanism of action involves the selective inhibition of norepinephrine reuptake. A major metabolic pathway for maprotiline is N-demethylation, leading to the formation of N-desmethylmaprotiline.[1] This metabolite is also pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[1]

CompoundPrimary MechanismNotes
Maprotiline Selective Norepinephrine Reuptake InhibitorParent Drug
N-Desmethylmaprotiline Selective Norepinephrine Reuptake InhibitorActive Metabolite

This scenario exemplifies how N-demethylation can produce a metabolite that retains the primary mechanism of action, thereby acting as a "prodrug" in reverse, where both the parent and metabolite are active.

Atomoxetine: N-Demethylation Leading to Reduced Activity

Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD). In contrast to maprotiline, N-demethylation of atomoxetine results in a metabolite with significantly reduced pharmacological activity. This metabolic step leads to a nearly 20-fold loss of activity with respect to the parent compound.[1]

CompoundRelative ActivityNotes
Atomoxetine 1xParent Drug
N-Desmethylatomoxetine ~0.05xInactive Metabolite

In this case, N-demethylation serves as a deactivation pathway, effectively terminating the drug's primary mechanism of action.

Clozapine: A Metabolite with Altered and Attenuated Activity

Clozapine is an atypical antipsychotic that acts as an antagonist at dopamine and serotonin receptors.[1] Its metabolism includes N-demethylation to N-desmethylclozapine (also known as norclozapine). This metabolite has limited antipsychotic activity compared to the parent drug.[1] However, N-desmethylclozapine has been shown to have its own distinct pharmacological profile, including partial agonism at certain dopamine receptors and potent muscarinic receptor agonism, which may contribute to some of the side effects associated with clozapine treatment.

CompoundReceptor ProfileNotes
Clozapine Dopamine & Serotonin AntagonistParent Drug
N-Desmethylclozapine Limited Antipsychotic Activity, Distinct Receptor ProfileActive Metabolite

This example illustrates a more complex scenario where N-demethylation results in a metabolite with a different and attenuated pharmacological profile, highlighting the importance of characterizing the full activity of major metabolites.

Experimental Protocols for Characterizing N-Demethylated Metabolites

A thorough understanding of the impact of N-demethylation on a drug's mechanism of action requires a suite of in vitro and in vivo experiments. The following protocols provide a framework for these investigations.

In Vitro Metabolism: Identification of N-Demethylated Metabolites

Objective: To determine if a parent drug undergoes N-demethylation and to identify the resulting metabolite(s).

Methodology:

  • Incubation: Incubate the parent drug at various concentrations with human liver microsomes (or recombinant CYP enzymes) in the presence of a NADPH-regenerating system.

  • Sample Preparation: At specified time points, quench the reaction with an organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Metabolite Identification: Monitor for the appearance of a metabolite with a mass corresponding to the loss of a methyl group (a mass shift of -14 Da).

  • Confirmation: Confirm the structure of the putative N-demethylated metabolite by comparing its fragmentation pattern and retention time to a synthesized analytical standard.

In_Vitro_Metabolism_Workflow Start Incubate Parent Drug with Liver Microsomes & NADPH Quench Quench Reaction (e.g., Acetonitrile) Start->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Identify Identify Metabolite (Mass Shift of -14 Da) Analyze->Identify Confirm Confirm Structure with Analytical Standard Identify->Confirm

Figure 2: Workflow for the in vitro identification of N-demethylated metabolites.

Receptor Binding Assays: Assessing Changes in Affinity

Objective: To compare the binding affinity of the parent drug and its N-demethylated metabolite at relevant molecular targets.

Methodology:

  • Assay Preparation: Prepare cell membranes or purified receptors known to be targets of the parent drug.

  • Radioligand Competition: Perform a competitive binding assay using a radiolabeled ligand with known high affinity for the target receptor.

  • Incubation: Incubate the receptor preparation with the radioligand and a range of concentrations of the parent drug or the N-demethylated metabolite.

  • Separation: Separate bound from free radioligand using filtration or another suitable method.

  • Quantification: Quantify the amount of bound radioactivity.

  • Data Analysis: Plot the data and calculate the inhibition constant (Ki) for both the parent drug and the metabolite to determine their relative binding affinities.

Functional Assays: Evaluating Changes in Efficacy and Potency

Objective: To determine if the N-demethylated metabolite acts as an agonist, antagonist, or has no effect at the target receptor, and to quantify its potency.

Methodology:

  • Cell-Based Assays: Utilize cell lines expressing the target receptor that are coupled to a measurable downstream signaling event (e.g., calcium mobilization, cAMP production, or reporter gene expression).

  • Agonist Mode: Apply increasing concentrations of the parent drug or metabolite and measure the cellular response to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the parent drug or metabolite before stimulating with a known agonist. Measure the inhibition of the agonist-induced response to determine the IC50 and confirm antagonist activity.

Functional_Assay_Signaling cluster_0 Parent Drug cluster_1 N-Demethylated Metabolite Parent_Drug Parent Drug Receptor_P Receptor Parent_Drug->Receptor_P Signaling_P Downstream Signaling (e.g., cAMP, Ca2+) Receptor_P->Signaling_P Response_P Cellular Response Signaling_P->Response_P Metabolite N-Demethylated Metabolite Receptor_M Receptor Metabolite->Receptor_M Signaling_M Downstream Signaling (Altered?) Receptor_M->Signaling_M Response_M Cellular Response (Altered?) Signaling_M->Response_M

Figure 3: Conceptual diagram illustrating the potential for altered signaling by an N-demethylated metabolite compared to the parent drug.

Conclusion: Integrating N-Demethylation into Drug Development

The N-demethylation of a therapeutic agent is a critical metabolic event with profound implications for its mechanism of action. As demonstrated, this process can lead to a spectrum of outcomes, from the generation of equally active metabolites to complete inactivation or the formation of metabolites with novel pharmacological profiles. A comprehensive understanding and early characterization of N-demethylated metabolites are therefore essential components of modern drug discovery and development. By integrating the principles and experimental approaches outlined in this guide, researchers can better predict the clinical performance of drug candidates, optimize their metabolic stability, and ultimately design safer and more effective medicines.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). MDPI. Available at: [Link]

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Protocols & Analytical Methods

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of N-Demethylloine (Norloline) and Its N-Substituted Parent Compounds

Introduction: Deciphering the Loline Alkaloid Family For researchers in drug development and crop protection, understanding the nuanced relationship between a molecule's structure and its biological function is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering the Loline Alkaloid Family

For researchers in drug development and crop protection, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The loline alkaloids, a class of saturated 1-aminopyrrolizidines produced by Epichloë fungal endophytes in grasses, offer a compelling case study in this structure-activity relationship (SAR).[1] These compounds are renowned for their potent insecticidal and insect-deterrent properties, which protect their host grasses from a wide range of invertebrate herbivores.[1]

A key source of confusion in the literature can be nomenclature. The term "N-Demethylloine" logically refers to the loline structure lacking the N-methyl group. This compound is more formally known as norloline . Norloline possesses a primary amine (-NH₂) at the C-1 position and serves as the central biosynthetic precursor, or "demethylated" core, from which other, more complex lolines are derived.[2] This guide provides an in-depth comparison of the biological activity of norloline against its key N-substituted "parent" compounds: loline (N-methylloline), N-acetylloline (NAL) , and N-formylloline (NFL) . By examining the available experimental data, we will elucidate how simple modifications to the C-1 amine dramatically alter the compound's efficacy as a bioprotective agent.

The Biosynthetic Relationship: Norloline as the Central Intermediate

To appreciate the functional differences between these molecules, one must first understand their biochemical relationship. The diversification of loline alkaloids is a sophisticated process involving enzymes from both the fungal endophyte and, in some cases, the host plant.[2] The pathway does not begin with norloline but rather with its N-acetylated form, N-acetylnorloline (NANL), which is the first fully cyclized loline intermediate.

The critical step for the synthesis of norloline and its subsequent derivatives is the deacetylation of NANL, a reaction catalyzed by the fungal N-acetamidase enzyme, LolN.[2] This produces the free-amine norloline. From this central point, the methyltransferase enzyme, LolM, catalyzes the sequential methylation of norloline to first produce loline (N-methylloline) and then N-methylloline (NML).[2] Further enzymatic modifications yield the highly active N-formylloline (NFL). This hierarchical pathway underscores norloline's role not as a primary effector molecule, but as a crucial substrate for generating a suite of more potent derivatives.

Loline Biosynthesis Pathway cluster_fungal Fungal Enzymes NANL N-Acetylnorloline (NANL) Norloline Norloline (N-Demethylloine) NANL->Norloline LolN (Deacetylase) Loline Loline (N-Methylloline) Norloline->Loline LolM (Methyltransferase) NML N-Methylloline (NML) Loline->NML LolM (Methyltransferase) NFL N-Formylloline (NFL) NML->NFL LolP (P450)

Caption: Biosynthetic pathway of major loline alkaloids originating from N-acetylnorloline (NANL).

Comparative Biological Activity: The Critical Role of the N-Substituent

The primary biological role attributed to loline alkaloids is the deterrence and toxicity to invertebrate herbivores.[2] Experimental evidence consistently demonstrates that the nature of the substituent on the C-1 amine is the single most important determinant of this activity. While norloline is the essential building block, the data strongly suggest that it possesses minimal intrinsic insecticidal activity. The potency of the loline family is conferred almost entirely by N-substitution, particularly with formyl and acetyl groups.

Different loline derivatives exhibit varied effects; for example, N-formylloline is known to reduce weight gain in fall armyworms by deterring feeding, whereas N-acetylloline reduces weight gain in corn borer larvae through metabolic toxicity without altering feeding behavior.[2] This highlights a sophisticated chemical defense strategy where different derivatives may target different pests or employ different mechanisms of action.

Quantitative Performance Data
CompoundTarget Insect(s)Bioassay TypeEndpoint / Activity MetricResultReference
N-Formylloline (NFL) Greenbug (Schizaphis graminum)Feeding (on sprayed plants)3-Day LC₅₀9.3 µg/mL[3]
N-Formylloline (NFL) Bird Cherry-Oat Aphid (Rhopalosiphum padi)Feeding (on sprayed plants)3-Day LC₅₀>37.5 µg/mL[3]
N-Formylloline (NFL) & N-Acetylloline (NAL) Aphids & Milkweed BugsFeeding (extracts)LC₅₀1-20 µg/mL[1]
N-Formylloline (NFL) Horn Fly (Haematobia irritans) LarvaeFeeding (dung supplement)ToxicityMore toxic than NAL[4]
Loline Horn Fly (Haematobia irritans) LarvaeFeeding (dung supplement)ToxicityNot toxic[4]
N-Formylloline (NFL) Horn Fly (H. irritans) AdultsNon-Choice FeedingAntifeedancy (at 1.0 µg/µL)80.1% [5]
N-Acetylloline (NAL) Horn Fly (H. irritans) AdultsNon-Choice FeedingAntifeedancy (at 1.0 µg/µL)62.8%[5]
Loline Horn Fly (H. irritans) AdultsNon-Choice FeedingAntifeedancy (at 1.0 µg/µL)57.6%[5]
Norloline Various--No direct insect toxicity data available in surveyed literature-

Structure-Activity Relationship (SAR) Analysis

  • Norloline (N-Demethylloine): The Inactive Core. As the biosynthetic precursor with an unsubstituted primary amine, norloline appears to be biologically inert, or at least significantly less active, against insect herbivores. Its primary function is to serve as the substrate for the enzymatic addition of functional groups that "activate" the molecule.

  • Loline (N-Methylloline): Low to Moderate Activity. The addition of a single methyl group to form loline confers some biological activity, as seen in the horn fly antifeedant assay.[5] However, its potency is significantly lower than that of NFL and NAL. In the case of horn fly larvae, it was found to be non-toxic.[4] This suggests that while N-methylation is a step toward activation, it does not confer the high levels of toxicity seen with other substituents.

  • N-Acetylloline (NAL) & N-Formylloline (NFL): The Potent Effectors. The addition of N-acetyl and N-formyl groups dramatically increases the bioactivity. Both NFL and NAL are consistently identified as the most potent insecticidal compounds in the loline family.[4][5] Data suggests NFL may be slightly more potent than NAL in some contexts.[4] These small, polar, non-basic substituents likely alter the molecule's interaction with the target receptor(s) in the insect, which are suspected to be neuronal.[1] The change in polarity and hydrogen bonding capacity compared to the basic amine of norloline or loline is likely the key to this enhanced activity.

Experimental Protocols

To ensure the reproducibility and validation of bioactivity data, standardized protocols are essential. The causality behind these experimental choices is to isolate the effect of the compound from other variables and to obtain a quantifiable, dose-dependent response. Below is a detailed methodology for a topical application bioassay, a common method for determining the intrinsic toxicity of a compound.

Protocol: Determination of Topical LC₅₀ for Loline Alkaloids Against a Model Insect

This protocol is designed to determine the median lethal concentration (LC₅₀) of a compound when applied directly to the insect's cuticle.

1. Rationale and Self-Validation:

  • Topical Application: This method bypasses behavioral avoidance (like feeding deterrence) to measure direct toxicity. A microapplicator ensures precise, repeatable dosing.

  • Dose-Response Curve: Testing a range of concentrations is critical for establishing a dose-response relationship and calculating a statistically valid LC₅₀.

  • Solvent Control: A group treated only with the solvent (e.g., acetone) is mandatory to ensure that any observed mortality is due to the test compound and not the carrier.

  • Replication: Multiple replicates for each concentration and control group are necessary to account for biological variability and to provide statistical power.

2. Materials:

  • Test insects (e.g., adult large milkweed bugs, Oncopeltus fasciatus, of uniform age and size).

  • Test compounds (Norloline, Loline, NAL, NFL) of known purity.

  • Volatile solvent (e.g., acetone, HPLC grade).

  • Microapplicator capable of dispensing precise volumes (e.g., 1 µL).

  • Ventilated holding containers (e.g., petri dishes with moistened filter paper).

  • CO₂ source for insect anesthetization.

  • Stereomicroscope.

3. Step-by-Step Methodology:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of each loline alkaloid in the chosen solvent (e.g., 10 mg/mL in acetone).

    • Perform serial dilutions from the stock solution to create a range of at least 5 concentrations. The range should be chosen based on preliminary tests to bracket the expected LC₅₀ (e.g., 0.1, 0.5, 1, 5, 10 µg/µL).

    • Prepare a "solvent only" control.

  • Insect Handling and Dosing:

    • Lightly anesthetize a group of insects with CO₂ for ease of handling.

    • Place an anesthetized insect, dorsal side up, under the stereomicroscope.

    • Using the microapplicator, apply a 1 µL droplet of the test solution to the dorsal surface of the thorax.

    • Place the treated insect into a labeled holding container.

    • Repeat for each insect, ensuring at least 20 insects per concentration level and for the control group.

  • Incubation and Observation:

    • Maintain the holding containers at a controlled temperature and light cycle (e.g., 25°C, 16:8 L:D).

    • Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to right itself when prodded.

  • Data Analysis:

    • Correct the mortality data for any deaths in the control group using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where T is the treatment group and C is the control group.

    • Perform a probit analysis on the corrected mortality data to calculate the LC₅₀ value and its 95% confidence intervals for each compound at each time point.

Topical Bioassay Workflow prep 1. Prepare Serial Dilutions (5+ concentrations + solvent control) anesthetize 2. Anesthetize Insects (e.g., with CO₂) prep->anesthetize apply 3. Apply 1µL Dose to Thorax via Microapplicator anesthetize->apply incubate 4. Place in Holding Chambers (Controlled Environment) apply->incubate observe 5. Assess Mortality (24, 48, 72 hours) incubate->observe analyze 6. Probit Analysis (Calculate LC₅₀) observe->analyze

Caption: Standardized workflow for a topical application bioassay to determine LC₅₀.

Conclusion

The comparative analysis of N-Demethylloine (norloline) and its parent compounds provides a clear lesson in biochemical activation. While norloline is the foundational structure of the loline family, it is not the primary agent of defense. The potent insecticidal and antifeedant activities are "switched on" by enzymatic modifications at the C-1 amine. The experimental data strongly indicate a hierarchy of activity: N-formyl / N-acetyl > N-methyl > N-demethyl (norloline) . For researchers in the field, this underscores the critical importance of N-substitution for the bioactivity of 1-aminopyrrolizidines and highlights norloline's essential, albeit indirect, role as the central substrate for creating a diverse and potent chemical arsenal.

References

  • Pan, J., Bhardwaj, M., Nagabhyru, P., Grossman, R. B., & Schardl, C. L. (2014). Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. PLOS ONE, 9(12), e115590. [Link]

  • Cagnano, C., Gally, T., Real, D., et al. (2025). Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics. ResearchGate. [Link]

  • Dahlman, D. L., Siegel, M. R., & Bush, L. P. (1997). Insecticidal Activity of N-Formylloline. Proceedings of the XVIII International Grassland Congress. [Link]

  • Wilkinson, H. H., Siegel, M. R., Blankenship, J. D., Mallory, A. C., Bush, L. P., & Schardl, C. L. (2000). Contribution of Fungal Loline Alkaloids to Protection from Aphids in a Grass-Endophyte Mutualism. Molecular Plant-Microbe Interactions, 13(10), 1027-1033. [Link]

  • Popay, A. J., & Hume, D. E. (2023). Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us. MDPI. [Link]

  • Espinoza, J., Escobar-Bahamondes, P., Quiroz, A., & Ungerfeld, E. (2021). Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae). Molecules, 26(4), 817. [Link]

  • Easton, H. S., Tapper, B. A., & Keogh, R. G. (2015). Loline alkaloids for better protection of pastures from insect pests. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Loline alkaloid. Wikipedia, The Free Encyclopedia. [Link]

  • Espinoza, J., Escobar-Bahamondes, P., Quiroz, A., & Ungerfeld, E. (2021). Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae). MDPI. [Link]

  • Cagnano, C., Gally, T., Real, D., et al. (2025). Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics. PMC. [Link]

  • Pan, J., Bhardwaj, M., Nagabhyru, P., Grossman, R. B., & Schardl, C. L. (2014). Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. PMC. [Link]

  • Dahlman, D. L., Siegel, M. R., & Bush, L. P. (1997). Insecticidal Activity of N-Formylloline. IGC Proceedings (1985-2023). [Link]

  • El-Sheikh, E. S. A., & Abd El-Fattah, M. A. (2016). Ovicidal activities and developmental effects of the chitin synthesis inhibitors, Noviflumuron and Novaluron, on the pink bollworm. Scholars Academic Journal of Biosciences. [Link]

  • Wang, Y., et al. (2025). Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. MDPI. [Link]

  • Espinoza, J., Escobar-Bahamondes, P., Quiroz, A., & Ungerfeld, E. (2021). Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae). PMC. [Link]

  • Rajkumar, S., & Jebanesan, A. (2020). Larvicidal activity of crude extracts and fractions of native plants against aedesaegyptil. and culexquinquefasciatussay. (dipte. International Research Journal of Plant Science. [Link]

Sources

Safety & Regulatory Compliance

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